(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol
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Overview
Description
(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine scaffold is known for its ability to interact with various biological targets, making it a valuable structure in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol typically involves the formation of the imidazo[1,2-b]pyridazine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the imidazo[1,2-b]pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Functional groups on the imidazo[1,2-b]pyridazine ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine ring .
Scientific Research Applications
(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the context of cancer research.
Medicine: Explored for its therapeutic potential in treating diseases such as multiple myeloma due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-b]pyridines: Similar to imidazo[1,2-b]pyridazines but with different substituents.
Quinazolines: Another class of compounds with a similar ring structure but different functional groups
Uniqueness
(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for certain kinases. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
1184913-58-3 |
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Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
[6-(dimethylamino)imidazo[1,2-b]pyridazin-2-yl]methanol |
InChI |
InChI=1S/C9H12N4O/c1-12(2)9-4-3-8-10-7(6-14)5-13(8)11-9/h3-5,14H,6H2,1-2H3 |
InChI Key |
OTHISTMVRZNMAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN2C=C(N=C2C=C1)CO |
Origin of Product |
United States |
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